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molecular formula C19H18Cl2O2 B8624777 1,7-Bis(4-chlorophenyl)heptane-3,5-dione CAS No. 123953-61-7

1,7-Bis(4-chlorophenyl)heptane-3,5-dione

Cat. No. B8624777
M. Wt: 349.2 g/mol
InChI Key: PCNLMQRVBMEUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250669

Procedure details

Using 2,4-pentanedione (20.0 g, 0.2 mol) and 4-chlorobenzyl chloride (74.7 g), the reaction was carried out in the same manner as described in Example 17, (1), and the residual orange red semisolid (69 g) was recrystallized from methanol to give the title compound as s white prisms which was an ca 3:17 mixture of Keto/Enol as seen by the methylene singlet at δ3.51 ppm and the methine singlet at δ5.37 ppm in the 1HNMR spectrum; yield: 24.7 g; mp 74.6°-76.1° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
74.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][CH2:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH2:5][CH2:13][C:12]2[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
74.7 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residual orange red semisolid (69 g) was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(CC(CCC1=CC=C(C=C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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